molecular formula C10H16N2O2S B13808248 tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate CAS No. 885268-97-3

tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate

Cat. No.: B13808248
CAS No.: 885268-97-3
M. Wt: 228.31 g/mol
InChI Key: AAJPCDKPNQLYDC-UHFFFAOYSA-N
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Description

tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate is a carbamate derivative characterized by a thiophene ring substituted with an amino group at the 2-position and a methylcarbamate group at the 3-position, protected by a tert-butyl moiety. The tert-butyl carbamate group enhances stability and modulates solubility, while the thiophene core contributes to π-π stacking interactions in biological systems. Its synthesis typically involves coupling tert-butyl carbamate with a functionalized thiophene precursor under standard Boc-protection conditions .

Properties

CAS No.

885268-97-3

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-[(2-aminothiophen-3-yl)methyl]carbamate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6,11H2,1-3H3,(H,12,13)

InChI Key

AAJPCDKPNQLYDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE typically involves the reaction of 2-aminothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. Another method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with 2-aminothiophene to form the carbamate.

Industrial Production Methods

Industrial production of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminothiophene ring may also interact with biological receptors or enzymes, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate, we compare it to structurally analogous compounds with variations in aromatic rings, substituent positions, and functional groups. Key differences in physicochemical properties, reactivity, and biological activity are highlighted below.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Thiophene 2-amino, 3-methylcarbamate High π-π stacking; kinase inhibition N/A
tert-Butyl (2-amino-3-chlorophenyl)carbamate Phenyl 2-amino, 3-chloro Enhanced electrophilicity; protease modulation
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate Cyclobutane Aminomethyl, carbamate Conformational rigidity; enzyme inhibition
tert-Butyl (3-(methylamino)phenyl)carbamate Phenyl 3-methylamino Improved solubility; GPCR targeting
tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate Pyridine 3-chloro, 5-CF3, ethylcarbamate Electron-deficient core; antiviral activity

Key Observations :

Aromatic Core Differences :

  • Thiophene vs. Phenyl/Pyridine : The thiophene ring in the target compound provides distinct electronic properties compared to phenyl or pyridine analogs. Thiophene’s lower aromaticity and sulfur atom enhance nucleophilic substitution reactivity, which is absent in phenyl derivatives .
  • Heterocyclic vs. Aliphatic : Cyclobutyl derivatives (e.g., ) exhibit restricted rotation, favoring selective binding to enzyme pockets, whereas thiophene’s planar structure supports broad-spectrum interactions.

Substituent Effects: Amino Group Positioning: The 2-amino group on thiophene aligns with bioisosteric strategies for kinase inhibitors, mimicking adenine in ATP-binding sites. In contrast, 3-chloro substituents (e.g., ) increase electrophilicity for covalent drug design. Solubility and Stability: The tert-butyl group universally improves lipophilicity, but methylamino () or trifluoromethyl () substituents further modulate solubility and metabolic stability.

Biological Activity :

  • Thiophene derivatives are preferred in kinase inhibition due to their ability to mimic heterocyclic cofactors, while pyridine analogs () excel in antiviral applications via halogen-bonding interactions.

Table 2: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
This compound 2.1 0.8 145–148
tert-Butyl (2-amino-3-chlorophenyl)carbamate 2.8 0.3 162–165
tert-Butyl (3-(methylamino)phenyl)carbamate 1.9 1.2 130–133

Notes:

  • The thiophene derivative exhibits intermediate lipophilicity (LogP = 2.1), balancing membrane permeability and aqueous solubility.
  • Chlorine substitution () increases LogP and reduces solubility, whereas methylamino groups () enhance hydrophilicity.

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